molecular formula C38H64O49S7 B1674382 依达帕林克斯 CAS No. 162610-17-5

依达帕林克斯

货号 B1674382
CAS 编号: 162610-17-5
分子量: 1529.4 g/mol
InChI 键: AJBMORBNKXNZSF-COSHMZDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Idraparinux is an anticoagulant medication that was in development by Sanofi-Aventis . It is a synthetic pentasaccharide and an antithrombin-dependent inhibitor of activated factor X . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .


Synthesis Analysis

The synthesis of Idraparinux involves the creation of the L-iduronic acid building block, which is crucial for the anticoagulant activity . A modular synthetic pathway has been developed to obtain a series of idraparinux-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .


Molecular Structure Analysis

The molecular formula of Idraparinux is C38H64O49S7 . It has a molar mass of 1529.3 g/mol .


Physical And Chemical Properties Analysis

Idraparinux shares many of the properties of arixtra but has the added advantage of a highly convenient once-a week dosing regimen . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .

科学研究应用

合成和模块化组装

  • 依达帕林克斯,肝素五糖结构单元的全 O-硫酸化 α-甲基糖苷,由于其作为与抗凝血酶 III 相互作用的抗凝剂的作用,已成为研究的焦点。通过模块化的一锅合成工艺合成依达帕林克斯取得了重大进展。这种方法利用糖基磷酸酯和含 d-葡萄糖醛酸的二糖硫代糖苷作为供体构件,为组装具有特定硫酸化模式的硫酸肝素提供了一种更有效的策略。这种新颖的合成方法对于此类抗凝剂的功能研究至关重要 (Dey, Lo, & Wong, 2019)

抗凝机制和临床应用

  • 依达帕林克斯作为一种特异性抗凝血酶依赖性活化因子 Xa 抑制剂在血栓栓塞事件的治疗和预防中具有重要意义。由于其化学结构,其长效性为临床应用开辟了新的可能性,特别是在需要长期抗凝的场景中。该药物的药代动力学,包括其清除率和半衰期,已得到广泛研究,突出了其在各种临床环境中的潜力 (Veyrat‐Follet 等,2009)

依达帕林克斯和依达比奥帕林克斯的开发

  • 研究还深入探讨了依达帕林克斯在抗凝治疗中的开发,特别是在其对患有静脉血栓栓塞 (VTE) 或房颤的患者中的应用。然而,在治疗期间观察到的重大出血事件导致依达帕林克斯的开发停止。这已将重点转移到依达比奥帕林克斯,一种带有附着生物素部分的衍生物,允许用阿维单中和。该化合物目前正在临床试验中研究,用于预防急性肺栓塞患者的 VTE 复发。该药物的未来取决于该化合物和阿维单的安全性和有效性 (Harenberg, 2009)

分析结合相互作用

  • 依达帕林克斯与抗凝血酶 (AT) 之间的相互作用一直是相当大的研究兴趣的话题。研究表明,依达帕林克斯与 AT 紧密结合,与天然五糖相比,显着提高了其亲和力。这种增强主要是由于非离子相互作用,强调了在设计生物活性配体中利用这些相互作用的潜力。此类研究对于理解抗凝药物的分子机制和开发具有改进的功效和特异性的新治疗剂至关重要 (Hjelm & Schedin‐Weiss, 2007)

作用机制

Idraparinux selectively blocks coagulation factor Xa . It is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa .

安全和危害

Clinical trials have revealed that Idraparinux had led to bleeding . The safety outcomes demonstrated that Idraparinux decreased major bleeding rate significantly but had a trend to increase the all cause mortality compared with warfarin .

属性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O49S7/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBMORBNKXNZSF-COSHMZDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O49S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027578
Record name Idraparinux
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously.
Record name Idraparinux
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Idraparinux

CAS RN

162610-17-5
Record name Methyl O-2,3,4-tri-O-methyl-6-O-sulfo-α-D-glucopyranosyl-(1→4)-O-2,3-di-O-methyl-β-D-glucopyranuronosyl-(1→4)-O-2,3,6-tri-O-sulfo-α-D-glucopyranosyl-(1→4)-O-2,3-di-O-methyl-α-L-idopyranuronosyl-(1→4)-α-D-glucopyranoside 2,3,6-tris(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162610-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idraparinux
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162610175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idraparinux
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idraparinux
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162610-17-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDRAPARINUX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ADD3H8MFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idraparinux
Reactant of Route 2
Idraparinux
Reactant of Route 3
Idraparinux
Reactant of Route 4
Idraparinux
Reactant of Route 5
Idraparinux
Reactant of Route 6
Idraparinux

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。